(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines an indole moiety with a pyrimidine trione framework. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 1-methyl-1H-indole-3-carbaldehyde with 1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl or alkyl groups.
Substitution: Substituted indole derivatives with various alkyl or acyl groups.
Scientific Research Applications
(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors, leading to alterations in cellular signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar keto-enol tautomerism behavior.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: A compound with a complex structure used in synthetic chemistry.
Uniqueness
(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its combination of an indole moiety with a pyrimidine trione framework, which imparts distinct chemical reactivity and potential biological activities not commonly found in simpler compounds.
Properties
Molecular Formula |
C21H17N3O3 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
(5E)-5-[(1-methylindol-3-yl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H17N3O3/c1-13-7-9-15(10-8-13)24-20(26)17(19(25)22-21(24)27)11-14-12-23(2)18-6-4-3-5-16(14)18/h3-12H,1-2H3,(H,22,25,27)/b17-11+ |
InChI Key |
NDSICHXFZRJWLE-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)C)/C(=O)NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)C)C(=O)NC2=O |
Origin of Product |
United States |
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